8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester
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Overview
Description
8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester is a chemical compound with the molecular formula C14H21NO5. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure found in many biologically active molecules, including tropane alkaloids. This compound is often used in synthetic organic chemistry and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester typically involves the following steps:
Formation of the 8-azabicyclo[3.2.1]octane core: This can be achieved through various methods, including the intramolecular cyclization of suitable precursors.
Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom during subsequent reactions.
Oxidation and esterification:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane derivatives: These compounds share the same core structure but differ in their functional groups and substituents.
Tropane alkaloids: Naturally occurring compounds with similar structural features, known for their biological activity.
Uniqueness
8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1447603-96-4 |
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Molecular Formula |
C14H21NO5 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
8-O-tert-butyl 6-O-methyl (1S,6S)-2-oxo-8-azabicyclo[3.2.1]octane-6,8-dicarboxylate |
InChI |
InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-9-5-6-11(16)10(15)7-8(9)12(17)19-4/h8-10H,5-7H2,1-4H3/t8-,9?,10-/m0/s1 |
InChI Key |
QOQYWBMVVBXIND-SMILAEQMSA-N |
SMILES |
CC(C)(C)OC(=O)N1C2CCC(=O)C1CC2C(=O)OC |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2C[C@@H](C1CCC2=O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(=O)C1CC2C(=O)OC |
Origin of Product |
United States |
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